9(10)-Dehydronandrolone

描述

The exact mass of the compound 17beta-Hydroxyestra-4,9-dien-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

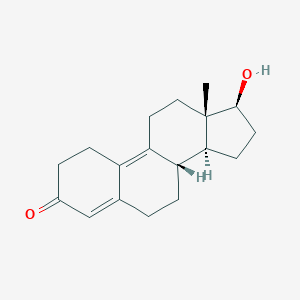

2D Structure

3D Structure

属性

CAS 编号 |

6218-29-7 |

|---|---|

分子式 |

C18H24O2 |

分子量 |

272.4 g/mol |

IUPAC 名称 |

(13S)-17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-17,20H,2-9H2,1H3/t15?,16?,17?,18-/m0/s1 |

InChI 键 |

PUQSDJZESAQGQS-HLYMMOCJSA-N |

SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |

手性 SMILES |

C[C@]12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |

规范 SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |

其他CAS编号 |

6218-29-7 |

Pictograms |

Health Hazard |

同义词 |

17β-Hydroxyestra-4,9-dien-3-one; 3-Oxo-4,9-estradien-17β-ol; 17β-hydroxy-estra-4,9-dien-3-one; 4,9-Estradien-17β-ol-3-one; RU 3118 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 9(10)-Dehydronandrolone: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(10)-Dehydronandrolone, also known as estra-4,9-dien-17β-ol-3-one, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone (B1676933) (19-nortestosterone). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its primary mechanism of action through the androgen receptor signaling pathway. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound possesses a core steroidal structure characterized by a four-ring system. Its systematic IUPAC name is (8S,13S,14S,17S)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3(5H)-one. The key structural features include a hydroxyl group at the C17 position, a ketone group at the C3 position, and conjugated double bonds at the C4-C5 and C9-C10 positions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₄O₂ | [1][2] |

| Molecular Weight | 272.38 g/mol | [3][4] |

| IUPAC Name | (8S,13S,14S,17S)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3(5H)-one | [1] |

| CAS Number | 6218-29-7 | [2][3] |

| Appearance | Slightly yellow to yellow crystalline powder | [2] |

| Melting Point | 190 °C | [2][3][5] |

| Boiling Point (Predicted) | 466.8 ± 45.0 °C | [3] |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [3] |

| Water Solubility | 53 mg/L at 20 °C | [3] |

| Solubility | Soluble in Methanol | [3] |

| pKa (Predicted) | 15.00 ± 0.40 | [3] |

| LogP (Predicted) | 2.4 at 25 °C | [3] |

| Optical Rotation | [α]²⁰/D = -310 to -330° (c=0.5 in MeOH) | [2] |

Experimental Protocols

Synthesis of Estra-4,9-diene-3,17-dione (A Related Precursor)

While a specific detailed protocol for the synthesis of 17β-hydroxy-estra-4,9-diene-3-one was not found in the public literature, a three-step synthesis for the closely related precursor, estra-4,9-diene-3,17-dione, has been described and is presented here as a reference.[6] This process involves a Grignard reaction, oxidation, and a domino cyclization reaction.

Step 1: Grignard Reaction

-

To a mixture of magnesium turnings (1.44 g, 60.0 mmol) in dry THF (3 mL) at room temperature, add 2-3 drops of 1,2-dibromoethane (B42909) to initiate the reaction.

-

Sequentially add 2-(3-chloropropyl)-2-methyl-1,3-dioxolane (B3029241) (0.49 g, 3.0 mmol) and another 2-3 drops of 1,2-dibromoethane.

-

Slowly add a solution of (3-chloropropyl)-2-methyl-1,3-dioxolane (4.94 g, 27.0 mmol) in THF (20 mL) to maintain a gentle reflux.

-

After the addition is complete, heat the mixture at reflux for 2 hours.

-

Cool the reaction to room temperature to obtain the Grignard reagent.

Step 2: Reaction with δ-Lactone and Jones Oxidation

-

The Grignard reagent is then reacted with a suitable δ-lactone precursor.

-

The resulting crude product is dissolved in acetone (B3395972) and treated with Jones reagent at 0 °C until the reaction is complete (monitored by TLC).

-

The reaction is quenched with ethanol, and the solvent is removed under reduced pressure.

-

The crude product is dissolved in CH₂Cl₂ and washed with 2 N aq. NaOH and brine, then dried over anhydrous Na₂SO₄.

-

The product is purified by flash column chromatography.[6]

Step 3: Domino Cyclization

-

A solution of the product from Step 2 (0.3 mmol, 91.8 mg) in toluene (B28343) (3 mL) is heated at reflux for 1.5 hours with piperidinium (B107235) acetate (B1210297) (0.3 mmol, 43.6 mg).

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield estra-4,9-diene-3,17-dione.[6]

Note: To obtain this compound, a selective reduction of the 17-keto group to a 17β-hydroxyl group would be required in a subsequent step.

Androgen Receptor Binding Assay (General Protocol)

This protocol provides a general framework for assessing the binding affinity of this compound to the androgen receptor (AR).

Materials:

-

Rat prostate cytosol (as a source of AR)

-

[³H]-R1881 (a synthetic high-affinity androgen)

-

This compound (test compound)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In assay tubes, combine the rat prostate cytosol, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound or a known competitor (unlabeled R1881 for the standard curve).

-

Incubate the mixture to allow for competitive binding.

-

Add HAP slurry to each tube to bind the receptor-ligand complexes.

-

Wash the HAP pellets to remove unbound radioligand.

-

Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]-R1881 (IC₅₀) can then be calculated to determine its binding affinity.

Cell-Based Androgen Activity Assay (General Protocol)

This protocol outlines a general method to assess the biological activity of this compound in a cellular context.

Materials:

-

An androgen-responsive cell line (e.g., LNCaP, MDA-PCa-2b)

-

Cell culture medium and supplements

-

This compound

-

A reporter gene construct driven by an androgen response element (ARE) (e.g., luciferase or β-galactosidase)

-

Transfection reagents

-

Lysis buffer and substrate for the reporter enzyme

Procedure:

-

Culture the chosen cell line in appropriate conditions.

-

Transfect the cells with the ARE-reporter plasmid.

-

Treat the transfected cells with varying concentrations of this compound. Include a vehicle control and a positive control (e.g., dihydrotestosterone).

-

After an appropriate incubation period, lyse the cells.

-

Measure the activity of the reporter enzyme (e.g., luminescence or colorimetric change).

-

The dose-dependent increase in reporter activity will indicate the agonistic effect of this compound on the androgen receptor signaling pathway.

Biological Activity and Signaling Pathway

This compound exerts its biological effects primarily by acting as an agonist for the androgen receptor (AR), a ligand-activated nuclear transcription factor.[3][4] The binding of this compound to the AR initiates a signaling cascade that ultimately leads to the modulation of gene expression, resulting in the anabolic and androgenic effects associated with this class of steroids.

Androgen Receptor Signaling Pathway

The following diagram illustrates the key steps in the androgen receptor signaling pathway initiated by an anabolic steroid like this compound.

Pathway Description:

-

Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane into the cytoplasm. There, it binds to the ligand-binding domain of the androgen receptor (AR), which is typically complexed with heat shock proteins (HSPs).[7]

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.

-

Nuclear Translocation and Dimerization: The activated AR translocates into the nucleus and dimerizes with another activated AR molecule.

-

DNA Binding and Coactivator Recruitment: The AR dimer then binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.[8][9] This binding event facilitates the recruitment of coactivator proteins.

-

Gene Transcription: The entire complex of the AR dimer, coactivators, and DNA initiates the transcription of target genes by RNA polymerase II.

-

Protein Synthesis and Cellular Effects: The resulting messenger RNA (mRNA) is translated into proteins that mediate the physiological and pharmacological effects of the anabolic steroid, such as increased muscle protein synthesis.

Downstream Gene Targets

The activation of the androgen receptor by anabolic steroids like this compound can influence the expression of a wide range of genes. While specific gene targets for this compound are not extensively documented, studies on other androgens like dihydrotestosterone (B1667394) (DHT) and nandrolone provide insights into the potential downstream effects. These include genes involved in:

-

Muscle Growth and Differentiation: Such as those encoding for structural muscle proteins and factors involved in myogenesis.

-

Metabolism: Including genes that regulate lipid and carbohydrate metabolism.

-

Cell Proliferation and Apoptosis: Influencing the balance between cell growth and death in various tissues.

-

Hypoxia-Inducible Factor 1 (HIF-1) Signaling: Androgens have been shown to activate HIF-1α, a key regulator of cellular response to low oxygen, which can in turn regulate genes like Vascular Endothelial Growth Factor (VEGF).[10]

-

Known AR-regulated genes in prostate cancer models: These include genes like KLK3 (encoding prostate-specific antigen), KLK2, and TMPRSS2.[11]

Further research is required to elucidate the specific gene expression profile modulated by this compound in various target tissues.

Conclusion

This compound is a potent synthetic anabolic steroid with a well-defined chemical structure and distinct physicochemical properties. Its primary mechanism of action is through the activation of the androgen receptor, leading to the modulation of a cascade of gene expression that underlies its anabolic and androgenic effects. This technical guide provides a foundational understanding of this compound for researchers and professionals in the pharmaceutical sciences. Further investigation into its specific synthesis pathways, detailed pharmacological profiling, and the precise downstream genetic targets will be crucial for a complete understanding of its biological activity and potential therapeutic applications.

References

- 1. This compound | C18H24O2 | CID 11747706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 6218-29-7 [amp.chemicalbook.com]

- 4. This compound CAS 6218-29-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. labproinc.com [labproinc.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Androgens stimulate hypoxia-inducible factor 1 activation via autocrine loop of tyrosine kinase receptor/phosphatidylinositol 3'-kinase/protein kinase B in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of the androgen receptor-regulated lncRNA landscape identifies a role for ARLNC1 in prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Potent Anabolic Agent: A Technical History of 9(10)-Dehydronandrolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(10)-Dehydronandrolone, also known as dienolone, is a potent synthetic anabolic-androgenic steroid (AAS) that has garnered significant interest within the research community for its distinct pharmacological profile. As a derivative of nandrolone (B1676933) (19-nortestosterone), it exhibits strong anabolic properties with a comparatively lower androgenic impact, a characteristic that has driven its investigation for potential therapeutic applications in conditions such as muscle wasting, osteoporosis, and anemia. This technical guide provides a comprehensive overview of the history, discovery, and key experimental data associated with this compound. It details its synthesis, mechanism of action through the androgen receptor signaling pathway, and the experimental protocols utilized for its characterization. Quantitative data on its binding affinity and anabolic-androgenic ratio are presented in structured tables for clarity. Furthermore, this document includes detailed diagrams of its signaling pathway and a representative experimental workflow for its discovery and evaluation, offering a valuable resource for researchers in the field of steroid chemistry and pharmacology.

Introduction: The Quest for Anabolic Specificity

The development of anabolic-androgenic steroids has been a central theme in medicinal chemistry since the initial synthesis of testosterone (B1683101) in the 1930s. The primary goal has been to dissociate the desirable anabolic (myotrophic) effects from the often-undesirable androgenic (virilizing) effects. This pursuit led to the chemical modification of the testosterone backbone, resulting in a vast array of synthetic derivatives. One of the most successful modifications was the removal of the C19-methyl group, leading to the 19-nortestosterone (nandrolone) series of compounds. These compounds generally exhibit a more favorable anabolic-to-androgenic ratio compared to testosterone.

This compound, chemically designated as 17β-hydroxy-estra-4,9-dien-3-one, is a prominent member of the nandrolone family. The introduction of a double bond between carbons 9 and 10 further modifies its steroidal structure and, consequently, its biological activity. While it was never officially marketed for medical use, it has been a subject of research and has appeared in the designer drug market. Its prohormone, estra-4,9-diene-3,17-dione (B195082) (dienedione), which is metabolized in vivo to this compound, has also been available as a dietary supplement.[1] This guide delves into the scientific underpinnings of this intriguing molecule.

History and Discovery

The precise first synthesis and discovery of this compound is not prominently documented in readily available historical records, which is not uncommon for a research compound that did not see widespread clinical application. However, its chemical structure and relationship to nandrolone and trenbolone (B1683226) place its conceptual origins within the mid-20th century boom in anabolic steroid research. It is known to be the active metabolite of the prohormone estra-4,9-diene-3,17-dione.[1] Research into dienolone and its derivatives has been driven by the continuous search for novel anabolic agents with improved therapeutic indices.

Quantitative Pharmacological Data

The biological activity of this compound is primarily defined by its interaction with the androgen receptor and its subsequent effects on muscle and androgen-sensitive tissues. The following tables summarize the key quantitative data available for "dienolone."

Table 1: Comparative Androgen Receptor (AR) Binding Affinity

| Compound | Relative Binding Affinity (%) (Testosterone = 100%) | Reference Compound(s) |

| Testosterone | 100 | - |

| Dihydrotestosterone (DHT) | 150-200 | Testosterone |

| Nandrolone | 154-155 | Methyltrienolone (R1881) |

| Dienolone | 134 | Methyltrienolone (R1881) |

| Trenbolone | ~200 | Methyltrienolone (R1881) |

Data for Dienolone is relative to Methyltrienolone (R1881), a high-affinity synthetic androgen, and has been contextualized with other androgens for comparison.[2]

Table 2: Anabolic and Androgenic Activity (Hershberger Assay in Rats)

| Compound | Anabolic Activity (relative to Testosterone) | Androgenic Activity (relative to Testosterone) | Anabolic:Androgenic Ratio |

| Testosterone | 100 | 100 | 1:1 |

| Nandrolone | 329-492 | 31-41 | ~10:1 |

| Dienolone | 100 | 10 | 10:1 |

| Trenbolone | 500 | 500 | 1:1 |

The anabolic activity is typically measured by the increase in the weight of the levator ani muscle, while androgenic activity is determined by the weight increase of the seminal vesicles and/or ventral prostate in castrated male rats.[3]

Table 3: Pharmacokinetic Parameters (Predicted based on Nandrolone Esters and related compounds)

| Parameter | Value | Notes |

| Half-life (t½) | Not specifically determined | Expected to be short without esterification. Nandrolone esters have prolonged half-lives. |

| Bioavailability (Oral) | Low | Subject to first-pass metabolism in the liver. |

| Metabolism | Primarily hepatic | Major metabolite is 17-hydroxy-estra-4,9-dien-3-one from its prohormone.[1][4] |

Note: Specific pharmacokinetic data for this compound is scarce in the literature. The information provided is based on the general understanding of non-17α-alkylated anabolic steroids and data from related compounds like nandrolone.

Experimental Protocols

Synthesis of this compound (Illustrative)

Reaction: Reduction of estra-4,9-diene-3,17-dione to 17β-hydroxy-estra-4,9-dien-3-one.

Materials:

-

Estra-4,9-diene-3,17-dione

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Dissolve estra-4,9-diene-3,17-dione in a mixture of methanol and dichloromethane at 0°C.

-

Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound for the androgen receptor.

Materials:

-

Rat prostate cytosol (as a source of androgen receptors)

-

[³H]-R1881 (Methyltrienolone) as the radioligand

-

Unlabeled R1881 (for standard curve)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

-

Hydroxyapatite (B223615) (HAP) slurry

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare rat prostate cytosol by homogenizing fresh or frozen rat prostates in assay buffer and centrifuging to obtain the supernatant containing the receptors.

-

In a series of tubes, add a fixed concentration of [³H]-R1881.

-

To these tubes, add increasing concentrations of either unlabeled R1881 (for the standard curve) or this compound. Include a control tube with only the radioligand for total binding and a tube with a large excess of unlabeled R1881 for non-specific binding.

-

Add the cytosol preparation to each tube and incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate the bound from unbound radioligand by adding a hydroxyapatite slurry to each tube, incubating, and then washing the HAP pellets with buffer.

-

Elute the bound radioligand from the HAP pellet or directly add scintillation cocktail to the pellet.

-

Measure the radioactivity in each sample using a scintillation counter.

-

Calculate the specific binding for each concentration and plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the relative binding affinity (RBA) by comparing the IC₅₀ of this compound to that of a standard androgen like testosterone or R1881.

Hershberger Assay for Anabolic and Androgenic Activity

Objective: To determine the in vivo anabolic and androgenic potency of this compound.

Animals:

-

Immature, castrated male rats (e.g., Sprague-Dawley or Wistar, castrated on postnatal day 42).

Materials:

-

This compound

-

Testosterone propionate (B1217596) (TP) as a positive control for androgenic activity.

-

Vehicle (e.g., corn oil or sesame oil)

Procedure:

-

Allow the castrated rats a recovery period of at least 7 days.

-

Divide the animals into groups (n ≥ 6 per group):

-

Vehicle control

-

Testosterone propionate (positive control, e.g., 0.2-0.4 mg/kg/day)

-

At least three dose levels of this compound

-

-

Administer the test compound or control daily for 10 consecutive days via subcutaneous injection or oral gavage.

-

Record body weights daily.

-

Approximately 24 hours after the final dose, euthanize the animals.

-

Carefully dissect and weigh the following androgen-sensitive tissues:

-

Ventral prostate (VP)

-

Seminal vesicles (SV, including coagulating glands and their fluids)

-

Levator ani-bulbocavernosus (LABC) muscle

-

Glans penis (GP)

-

Cowper's glands (CG)

-

-

Calculate the mean tissue weights for each group.

-

Anabolic activity is determined by the increase in the weight of the LABC muscle relative to the vehicle control group.

-

Androgenic activity is determined by the increase in the weights of the VP, SV, GP, and CG relative to the vehicle control group.

-

The anabolic and androgenic potencies are calculated relative to testosterone propionate, and the anabolic:androgenic ratio is determined.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

Caption: Androgen Receptor Signaling Pathway for this compound.

Experimental Workflow for Anabolic Steroid Discovery and Characterization

Caption: Experimental Workflow for Anabolic Steroid Discovery.

Conclusion

This compound represents a significant molecule in the landscape of synthetic anabolic steroids. Its chemical structure, derived from nandrolone, confers a potent anabolic activity with a favorable dissociation from androgenic effects. While its clinical development has been limited, it remains a compound of interest for researchers studying the structure-activity relationships of anabolic steroids and their potential therapeutic applications. The data and protocols presented in this guide offer a foundational resource for scientists and professionals in the field, facilitating a deeper understanding of this potent anabolic agent and providing a framework for future research and development endeavors.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]

- 3. anabolicminds.com [anabolicminds.com]

- 4. Comparative in vitro metabolism of the 'designer' steroid estra-4,9-diene-3,17-dione between the equine, canine and human: identification of target metabolites for use in sports doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 9(10)-Dehydronandrolone and its Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9(10)-Dehydronandrolone, an anabolic-androgenic steroid (AAS), with a focus on its synonyms, chemical properties, and biological significance. This document is intended to serve as a valuable resource for professionals in research, drug development, and related scientific fields.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for conducting thorough literature searches and for unambiguous identification of the compound.

| Primary Name | Synonyms | Systematic (IUPAC) Name |

| This compound | 9,10-Dehydro-19-nortestosterone | (8S,13S,14S,17S)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

| 17β-Hydroxyestra-4,9-dien-3-one | ||

| Estra-4,9-dien-17β-ol-3-one | ||

| Δ⁹⁻Nandrolone (B1676933) | ||

| Dienolone |

Registry Numbers and Identifiers:

| Database/Registry | Identifier |

| CAS Number | 6218-29-7 |

| PubChem CID | 11747706 |

| ChEMBL ID | CHEMBL2311179 |

| UNII | ZX4VV1AKUF |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄O₂ | [1][2] |

| Molecular Weight | 272.38 g/mol | [2][3] |

| Appearance | Off-white to pale yellow crystalline powder | [2][4] |

| Melting Point | 187-190 °C | [2][5] |

| Boiling Point (Predicted) | 466.8 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.17 g/cm³ | [4] |

| Water Solubility | Insoluble | |

| LogP (Predicted) | 3.16 | [5] |

Biological Activity and Signaling Pathways

As a derivative of nandrolone (19-nortestosterone), this compound exerts its biological effects primarily through interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[6]

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is the primary mechanism through which this compound and other androgens mediate their effects on target cells. The key steps are outlined below and illustrated in the accompanying diagram.

-

Ligand Binding: In its inactive state, the androgen receptor (AR) is located in the cytoplasm, complexed with heat shock proteins (HSPs). This compound, being a lipophilic molecule, can diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the AR.

-

Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.

-

Dimerization and Nuclear Translocation: The activated AR-ligand complex forms a homodimer and translocates into the nucleus.

-

DNA Binding and Transcriptional Regulation: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation (upregulation or downregulation) of gene transcription.

The downstream effects of AR activation include the regulation of genes involved in muscle protein synthesis, cell proliferation, and secondary sexual characteristics.

Experimental Protocols

Synthesis of this compound

In Vitro Androgen Receptor Binding Assay

To determine the binding affinity of this compound to the androgen receptor, a competitive radioligand binding assay is a standard method.

Objective: To quantify the affinity (typically as IC₅₀ or Kᵢ) of this compound for the androgen receptor.

Methodology:

-

Receptor Source Preparation:

-

Prepare cytosol fractions from androgen-sensitive tissues (e.g., rat prostate) or use recombinant human androgen receptor.

-

-

Competitive Binding:

-

Incubate a constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone or [³H]-methyltrienolone) with the receptor preparation.

-

Add increasing concentrations of unlabeled this compound.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the unbound radioligand using methods such as dextran-coated charcoal adsorption or filtration.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound.

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance.

Objective: To determine the anabolic and androgenic activity of this compound.

Methodology:

-

Animal Model:

-

Use castrated prepubertal male rats. Castration removes the endogenous source of androgens.

-

-

Dosing:

-

Administer this compound daily for a set period (e.g., 10 days) at various dose levels.

-

Include a vehicle control group and a positive control group (e.g., testosterone (B1683101) propionate).

-

-

Tissue Collection and Weighing:

-

At the end of the dosing period, euthanize the animals and carefully dissect and weigh specific androgen-sensitive tissues.

-

Androgenic tissues: Ventral prostate, seminal vesicles, glans penis.

-

Anabolic tissue: Levator ani muscle.

-

-

Data Analysis:

-

Compare the weights of the target tissues in the treated groups to the vehicle control group.

-

Calculate the anabolic/androgenic ratio by comparing the relative increase in the weight of the levator ani muscle to the increase in the weight of the androgenic tissues.

-

Metabolism

The metabolism of anabolic steroids typically occurs in the liver and involves Phase I (functionalization) and Phase II (conjugation) reactions to increase their water solubility for excretion.

Predicted Metabolic Pathways for this compound:

-

Phase I:

-

Reduction: The A-ring double bonds and the 3-keto group are susceptible to reduction by reductases.

-

Hydroxylation: Introduction of hydroxyl groups at various positions on the steroid nucleus by cytochrome P450 enzymes.

-

-

Phase II:

-

Glucuronidation and Sulfation: The hydroxyl groups (at C17 and any newly introduced ones) can be conjugated with glucuronic acid or sulfate.

-

Experimental Approach for Metabolite Identification:

-

In Vitro: Incubate this compound with liver microsomes or S9 fractions, which contain the necessary metabolic enzymes.

-

In Vivo: Analyze urine samples from subjects administered with this compound.

-

Analytical Techniques: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Conclusion

This compound is a potent anabolic-androgenic steroid with a range of synonyms used across scientific disciplines. Its biological activity is primarily mediated through the androgen receptor signaling pathway, leading to anabolic effects on muscle tissue. This guide has provided a foundational understanding of its nomenclature, properties, mechanism of action, and key experimental methodologies for its study. Further research into its specific quantitative biological activities and metabolic profile will be crucial for a complete understanding of its pharmacological and toxicological characteristics.

References

- 1. This compound | C18H24O2 | CID 11747706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound CAS 6218-29-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. echemi.com [echemi.com]

- 6. Nandrolone - Wikipedia [en.wikipedia.org]

9(10)-Dehydronandrolone CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9(10)-Dehydronandrolone, a synthetic anabolic-androgenic steroid (AAS). It details the compound's chemical identity, including its CAS number and molecular formula, and presents a summary of its physicochemical properties. This guide outlines detailed experimental protocols for the synthesis, in vitro characterization of androgen receptor binding, and assessment of in vivo anabolic and androgenic activity of this compound. Furthermore, it describes the canonical androgen receptor signaling pathway through which this compound exerts its biological effects, supported by a visual diagram. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of androgenic compounds.

Chemical and Physical Properties

This compound, also known as 17β-Hydroxyestra-4,9-dien-3-one or Dienolone, is a potent anabolic steroid.[1] Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value |

| CAS Number | 6218-29-7 |

| Molecular Formula | C₁₈H₂₄O₂ |

| Molecular Weight | 272.39 g/mol |

| Appearance | Slightly pale yellow to reddish-yellow crystalline powder |

| Melting Point | 190 °C |

| Boiling Point | 466.823 °C |

| Density | 1.17 g/cm³ |

| Storage Temperature | 2-8 °C |

Synthesis of this compound

The synthesis of this compound can be achieved from the precursor estra-4,9-diene-3,17-dione (B195082). A general three-step synthetic approach is described below, adapted from methodologies for similar steroid compounds.[2]

Experimental Protocol: Synthesis of Estra-4,9-diene-3,17-dione

-

Step 1: Grignard Reaction. A solution of δ-lactone 1 in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is treated with a Grignard reagent 2 . The reaction mixture is stirred at a controlled temperature to facilitate the formation of the intermediate alcohol.

-

Step 2: Oxidation. The crude intermediate alcohol from the previous step is oxidized using a suitable oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone), to yield the diketone precursor 4 .

-

Step 3: Domino Cyclization. The diketone precursor 4 is then subjected to a domino cyclization reaction catalyzed by an appropriate agent, such as piperidinium (B107235) acetate, to yield the final product, estra-4,9-diene-3,17-dione.

Experimental Protocol: Reduction to this compound

-

Step 4: Selective Reduction. The 17-keto group of estra-4,9-diene-3,17-dione is selectively reduced to a hydroxyl group to yield this compound. This can be achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent like methanol (B129727) or ethanol (B145695) at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through its interaction with the androgen receptor (AR), a ligand-activated nuclear transcription factor.[1] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes, leading to the anabolic and androgenic effects associated with this class of steroids.

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of an androgen, such as 9(10)-Dehydronandandrolone, to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated AR then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator proteins, initiates the transcription of genes responsible for mediating the androgenic and anabolic effects.

Caption: Canonical Androgen Receptor Signaling Pathway for this compound.

Experimental Protocols for Biological Characterization

In Vitro Androgen Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to the androgen receptor using a competitive radioligand binding assay.

Materials:

-

Recombinant human androgen receptor (AR)

-

Radiolabeled androgen (e.g., [³H]-dihydrotestosterone, [³H]-DHT)

-

Unlabeled this compound

-

Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

-

Scintillation vials and scintillation cocktail

-

Multi-well plates (e.g., 96-well)

-

Filtration apparatus with glass fiber filters

Procedure:

-

Prepare a series of dilutions of unlabeled this compound in the assay buffer.

-

In a multi-well plate, add a constant concentration of recombinant AR and a constant concentration of [³H]-DHT to each well.

-

Add the different concentrations of unlabeled this compound to the wells. Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of unlabeled DHT (non-specific binding).

-

Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

After incubation, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DHT) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Androgen Receptor-Mediated Reporter Gene Assay

This assay measures the ability of this compound to activate the androgen receptor and induce the expression of a reporter gene.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, PC-3)

-

An expression vector for the human androgen receptor (if the cell line does not endogenously express it)

-

A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase)

-

A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase or β-galactosidase under a constitutive promoter)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer and substrate for the reporter enzyme

Procedure:

-

Seed the cells in multi-well plates and allow them to attach overnight.

-

Co-transfect the cells with the AR expression vector, the ARE-reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After transfection, replace the medium with a medium containing various concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

-

Lyse the cells and measure the activity of both the reporter and control enzymes using a luminometer or spectrophotometer.

-

Normalize the reporter gene activity to the control enzyme activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized reporter activity against the concentration of this compound to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

In Vivo Hershberger Bioassay

The Hershberger bioassay is a standardized in vivo screening test to determine the androgenic and anabolic activity of a substance.[3][4]

Animals:

-

Peripubertal castrated male rats

Procedure for Androgenic Activity:

-

Rats are castrated and allowed to recover for a period of 7-10 days to allow for the regression of androgen-dependent tissues.

-

The animals are then treated daily with various doses of this compound or a vehicle control for 10 consecutive days.

-

On day 11, the animals are euthanized, and the weights of five androgen-dependent tissues are recorded: the ventral prostate, seminal vesicles (including coagulating glands and fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

-

An increase in the weight of these tissues compared to the vehicle-treated control group indicates androgenic activity.

Procedure for Anabolic Activity:

-

The anabolic activity is primarily assessed by the change in weight of the levator ani-bulbocavernosus muscle, which is a skeletal muscle.

-

The ratio of the anabolic (levator ani muscle weight) to androgenic (ventral prostate or seminal vesicle weight) response is often calculated to characterize the pharmacological profile of the compound.

Conclusion

This compound is a synthetic steroid with potent anabolic and androgenic properties mediated through the androgen receptor. This guide has provided essential information regarding its chemical identity, synthesis, and biological mechanism of action. The detailed experimental protocols for in vitro and in vivo characterization offer a framework for researchers to further investigate the pharmacological properties of this and related compounds. A thorough understanding of its interaction with the androgen receptor and its downstream signaling is crucial for the development of new therapeutics in areas such as hormone replacement therapy and muscle wasting disorders.

References

- 1. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Anabolic and Androgenic Properties of 9(10)-Dehydronandrolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(10)-Dehydronandrolone, also known as dienolone, is a synthetic anabolic-androgenic steroid (AAS) that has garnered interest within the scientific community for its potential anabolic effects. This technical guide provides a comprehensive overview of the anabolic and androgenic properties of this compound, presenting available quantitative data, detailed experimental protocols for its assessment, and visualizations of relevant biological pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of androgens and related compounds.

Introduction

This compound (estra-4,9-dien-17β-ol-3-one) is a derivative of nandrolone (B1676933) (19-nortestosterone). Its structural similarity to other potent anabolic agents, such as trenbolone, has made it a subject of interest in both research and, illicitly, in the realm of performance enhancement. Understanding its distinct anabolic and androgenic profile is crucial for a thorough toxicological and pharmacological evaluation. This guide synthesizes the available scientific information to provide a detailed technical overview of this compound.

Quantitative Data on Anabolic and Androgenic Properties

The anabolic and androgenic potency of a steroid is typically characterized by its anabolic-to-androgenic ratio (AAR). This ratio is determined by comparing the myotrophic (anabolic) effects on muscle tissue to the androgenic effects on reproductive tissues.

Table 1: Anabolic and Androgenic Activity of this compound and Comparator Compounds

| Compound | Anabolic Activity | Androgenic Activity | Anabolic/Androgenic Ratio | Reference Compound |

| This compound (Dienolone) | 100 | 10 | 10:1 | Methyltestosterone |

| Nandrolone | - | - | ~10:1 | Testosterone (B1683101) |

| Trenbolone | 500 | 500 | 1:1 | Methyltestosterone |

| Testosterone | 100 | 100 | 1:1 | Testosterone |

Data for this compound is based on anecdotal and non-peer-reviewed sources and should be interpreted with caution[1]. Data for comparator compounds are from established literature[2].

Table 2: Androgen Receptor Binding Affinity

| Compound | Binding Affinity (Qualitative) | Reference Compound |

| This compound (Dienolone) | Slightly lower affinity | Nandrolone |

Experimental Protocols

Determination of Anabolic-Androgenic Ratio: The Hershberger Assay

The Hershberger assay is the gold-standard in vivo method for assessing the anabolic and androgenic activity of a substance.

Objective: To determine the anabolic (myotrophic) and androgenic effects of a test compound by measuring the weight changes of specific muscles and androgen-dependent tissues in castrated male rats.

Methodology:

-

Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain). Castration is performed to eliminate endogenous androgen production.

-

Acclimation: Animals are allowed to recover from surgery and acclimate to laboratory conditions for a period of 7-10 days.

-

Grouping:

-

Group 1 (Vehicle Control): Castrated rats receiving the vehicle (e.g., corn oil, sesame oil) only.

-

Group 2 (Reference Compound): Castrated rats receiving a reference androgen, such as testosterone propionate, at a standard dose.

-

Group 3+ (Test Compound): Castrated rats receiving various dose levels of this compound.

-

-

Dosing: The test and reference compounds are administered daily for 10 consecutive days, typically via oral gavage or subcutaneous injection.

-

Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected and weighed:

-

Anabolic (Myotrophic) Indicator: Levator ani muscle.

-

Androgenic Indicators: Ventral prostate, seminal vesicles (including coagulating glands), and glans penis.

-

-

Data Analysis: The mean organ weights for each group are calculated. The anabolic and androgenic effects are determined by comparing the tissue weights of the test compound groups to the vehicle control group. The anabolic-to-androgenic ratio is then calculated relative to the reference compound.

Experimental Workflow for the Hershberger Assay

Caption: Workflow of the Hershberger Assay for assessing anabolic and androgenic potency.

Determination of Androgen Receptor Binding Affinity: Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound for the androgen receptor (AR) by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Receptor Source: Cytosol prepared from androgen-sensitive tissues (e.g., rat prostate) or a purified recombinant human androgen receptor ligand-binding domain (AR-LBD).

-

Radioligand: A high-affinity, radiolabeled synthetic androgen, such as [³H]-R1881 (methyltrienolone).

-

Assay Buffer: A suitable buffer containing components to maintain receptor stability (e.g., Tris-HCl, EDTA, glycerol, dithiothreitol, and sodium molybdate).

-

Competitive Binding:

-

A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound (the competitor).

-

Control tubes include:

-

Total Binding: Radioligand and receptor only.

-

Non-specific Binding: Radioligand, receptor, and a high concentration of a non-radiolabeled, high-affinity androgen (e.g., dihydrotestosterone) to saturate the receptors.

-

-

-

Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separation of Bound and Free Ligand: Methods such as hydroxylapatite precipitation, dextran-coated charcoal adsorption, or filter binding assays are used to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Androgen Receptor Competitive Binding Assay

Caption: Workflow for determining androgen receptor binding affinity.

Signaling Pathway

This compound, like other anabolic-androgenic steroids, exerts its effects primarily through binding to and activating the androgen receptor, a ligand-activated nuclear transcription factor.

Mechanism of Action:

-

Cellular Entry: Being lipophilic, this compound passively diffuses across the cell membrane into the cytoplasm of target cells.

-

Receptor Binding: In the cytoplasm, it binds to the ligand-binding domain of the androgen receptor, which is typically complexed with heat shock proteins (HSPs). This binding induces a conformational change in the receptor.

-

HSP Dissociation and Dimerization: The conformational change leads to the dissociation of the heat shock proteins. The activated receptor-ligand complexes then dimerize.

-

Nuclear Translocation: The receptor-ligand dimers translocate from the cytoplasm into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the dimers bind to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.

-

Recruitment of Co-regulators and Transcription: The DNA-bound receptor complex recruits co-activators and other transcription factors, leading to the initiation of transcription of androgen-responsive genes. This results in the synthesis of proteins that mediate the anabolic and androgenic effects of the steroid.

Androgen Receptor Signaling Pathway

Caption: Simplified signaling pathway of this compound via the androgen receptor.

Metabolism

The metabolism of this compound is of significant interest, particularly in the context of its detection in anti-doping screens. It is known to be a metabolite of the prohormone estra-4,9-diene-3,17-dione (B195082) (dienedione). The primary metabolic pathway for dienedione is the reduction of the 17-keto group to a 17β-hydroxyl group, yielding this compound.

Further metabolism of this compound likely involves phase I reactions such as hydroxylation and reduction, followed by phase II conjugation reactions (e.g., glucuronidation and sulfation) to increase water solubility and facilitate excretion. In vitro studies with human liver microsomes have shown that the major metabolite of estra-4,9-diene-3,17-dione is an isomer of 17-hydroxy-estra-4,9-dien-3-one (this compound)[4][5].

Conclusion

This compound is a potent anabolic steroid with a reported anabolic-to-androgenic ratio of 10:1. Its mechanism of action is mediated through the androgen receptor, leading to the modulation of gene expression in target tissues. While detailed quantitative data on its receptor binding affinity and a comprehensive in vivo metabolic profile are not extensively documented in peer-reviewed literature, the available information and standardized experimental protocols outlined in this guide provide a solid foundation for further research. This technical guide serves as a valuable resource for scientists and researchers in the fields of endocrinology, pharmacology, and drug development, facilitating a deeper understanding of the biological properties of this compound. Further investigation is warranted to fully elucidate its pharmacological and toxicological profile.

References

- 1. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. 17β-Hydroxy-17α-(hydroxymethyl)estr-4-en-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative in vitro metabolism of the 'designer' steroid estra-4,9-diene-3,17-dione between the equine, canine and human: identification of target metabolites for use in sports doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Potential Therapeutic Applications of 9(10)-Dehydronandrolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(10)-Dehydronandrolone, a synthetic anabolic-androgenic steroid (AAS), presents a compelling profile for therapeutic exploration. This document provides a comprehensive technical overview of its core pharmacology, potential therapeutic applications, and detailed experimental methodologies for its synthesis and evaluation. While clinical trial data is not currently available, preclinical evidence and its structural similarity to other potent anabolic agents suggest its potential in conditions such as muscle wasting, osteoporosis, and anemia. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in investigating the therapeutic utility of this compound.

Introduction

This compound, also known as 17β-hydroxyestra-4,9-dien-3-one, is a synthetic derivative of nandrolone.[1] Its unique chemical structure is anticipated to confer a distinct pharmacological profile, potentially offering a favorable balance of anabolic and androgenic effects.[1] Anabolic steroids are known to promote muscle growth and increase bone density, making them valuable candidates for treating conditions characterized by tissue atrophy and loss.[1] This guide synthesizes the available scientific information on this compound to facilitate further research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (17β)-17-Hydroxyestra-4,9-dien-3-one | |

| Synonyms | Dienolone | [2] |

| Molecular Formula | C₁₈H₂₄O₂ | [3] |

| Molecular Weight | 272.39 g/mol | [3] |

| CAS Number | 6218-29-7 | [3] |

| Melting Point | 190 °C | [3] |

| Appearance | Slightly pale yellow to reddish-yellow crystal powder | |

| Purity (HPLC) | Min. 97.0% | [3] |

Potential Therapeutic Applications

Based on its classification as an anabolic steroid, this compound is being investigated for several therapeutic applications:

-

Muscle Wasting (Sarcopenia and Cachexia): Anabolic steroids are known to increase protein synthesis and muscle mass, suggesting a potential role for this compound in combating muscle wasting associated with chronic diseases, aging (sarcopenia), and cancer (cachexia).[1]

-

Osteoporosis: By promoting bone formation and potentially inhibiting bone resorption, this compound could be a therapeutic option for preventing and treating osteoporosis, a condition characterized by low bone mineral density and increased fracture risk.[1]

-

Anemia: Some anabolic steroids can stimulate erythropoiesis, the production of red blood cells. This suggests that this compound might have applications in treating certain types of anemia.[1]

Pharmacology and Mechanism of Action

The biological effects of this compound are expected to be mediated primarily through its interaction with steroid hormone receptors.

Androgen Receptor Binding and Activity

Progesterone (B1679170) Receptor Binding and Activity

Interestingly, one study has shown that 17β-hydroxyestra-4,9(10)-dien-3-one binds to the rabbit uterine progesterone receptor.[4] In this study, it was characterized as a mixed agonist/antagonist.[4] This interaction with the progesterone receptor could contribute to its overall pharmacological profile and potentially modulate its effects.

Table 2: Receptor Binding Profile of this compound

| Receptor | Binding Characteristics | Activity Profile | Reference(s) |

| Androgen Receptor (AR) | Binds (presumed) | Agonist (presumed) | [1] |

| Progesterone Receptor (PR) | Binds | Mixed Agonist/Antagonist | [4] |

| Estrogen Receptor (ER) | Data not available | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound. These protocols are based on standard techniques in the field and can be adapted for specific research needs.

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol for 17β-hydroxyestra-4,9-dien-3-one was not identified in the conducted search. However, a three-step synthesis of the related precursor, estra-4,9-diene-3,17-dione, has been described and can serve as a starting point for developing a synthesis route.[5][6] The general approach involves the reaction of a δ-lactone with a Grignard reagent, followed by oxidation and a domino cyclization reaction.[5][6] The final step to obtain this compound would involve the selective reduction of the 17-keto group to a hydroxyl group.

In Vitro Assays

This assay determines the binding affinity of this compound to the androgen receptor.

-

Principle: The assay measures the ability of the test compound to compete with a radiolabeled androgen (e.g., [³H]-R1881) for binding to the AR.[7][8]

-

Materials:

-

Recombinant human androgen receptor ligand-binding domain (AR-LBD).

-

Radiolabeled ligand: [³H]-R1881.

-

Test compound: this compound.

-

Reference compounds: Dihydrotestosterone (DHT) as a strong binder, and a weak binder for control.[9]

-

Assay buffer (e.g., Tris-HCl, EDTA, glycerol, DTT, sodium molybdate).[7]

-

96-well microplates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound and reference compounds.

-

In a 96-well plate, add the test compound dilutions, a fixed concentration of [³H]-R1881, and the AR-LBD.

-

Incubate to allow binding to reach equilibrium.

-

Separate the bound from free radioligand using a method such as hydroxylapatite precipitation or filtration.[7]

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Determine the relative binding affinity (RBA) by comparing the IC₅₀ of the test compound to that of a reference standard.

-

Similar competitive binding assays can be performed to determine the affinity of this compound for the progesterone and estrogen receptors, using the respective recombinant receptor proteins and radiolabeled ligands (e.g., [³H]-progesterone and [³H]-estradiol).

In Vivo Assays

The Hershberger assay is the gold standard for assessing the anabolic and androgenic properties of a compound in a rodent model.[10][11]

-

Principle: The assay measures the change in weight of androgen-dependent tissues in castrated male rats following administration of the test compound.[10]

-

Animal Model: Immature, castrated male rats.

-

Procedure:

-

Rats are castrated to remove the endogenous source of androgens.

-

After a recovery period, animals are treated daily with this compound at various doses, a vehicle control, and a reference androgen (e.g., testosterone (B1683101) propionate) for a set period (typically 10 days).[12]

-

At the end of the treatment period, the following tissues are dissected and weighed:

-

Anabolic indicators: Levator ani muscle.

-

Androgenic indicators: Ventral prostate, seminal vesicles, glans penis, and Cowper's glands.[10]

-

-

The anabolic-to-androgenic ratio is calculated by comparing the dose-response curves for the levator ani muscle versus the androgenic tissues.

-

This model is used to evaluate the potential of this compound to prevent or treat estrogen-deficiency-induced bone loss.[13][14][15][16]

-

Principle: Ovariectomy in female rats induces estrogen deficiency, leading to bone loss that mimics postmenopausal osteoporosis in humans.[14][15]

-

Animal Model: Adult female rats (e.g., Sprague-Dawley or Wistar).[13][16]

-

Procedure:

-

Rats undergo bilateral ovariectomy or a sham operation.

-

After a period to allow for the onset of bone loss (typically 2-4 weeks), treatment with this compound, vehicle, or a positive control (e.g., estradiol) is initiated.[16]

-

Treatment is continued for a specified duration (e.g., 8-12 weeks).

-

Bone mineral density (BMD) and bone microarchitecture are assessed using techniques such as dual-energy X-ray absorptiometry (DXA) and micro-computed tomography (µCT) of the femur and/or lumbar vertebrae.

-

Biomechanical strength of the bones can be tested.

-

Biochemical markers of bone turnover in serum or urine can also be measured.[16]

-

This model is used to assess the ability of this compound to counteract muscle loss due to androgen deficiency.[17]

-

Principle: Orchidectomy (castration) in male rats leads to a significant decrease in testosterone levels, resulting in muscle atrophy.[17]

-

Animal Model: Adult male rats.

-

Procedure:

-

Rats undergo bilateral orchidectomy or a sham operation.

-

Following a period to induce muscle loss, animals are treated with this compound, vehicle, or a positive control (e.g., testosterone).

-

After the treatment period, specific muscles (e.g., gastrocnemius, soleus, levator ani) are dissected and weighed.

-

Muscle fiber cross-sectional area can be determined through histological analysis.

-

In some studies, muscle function (e.g., grip strength) can also be evaluated.[18]

-

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action for this compound via the androgen receptor.

Experimental Workflow

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising synthetic steroid with the potential for therapeutic applications in a range of conditions involving tissue loss. Its unique receptor binding profile, particularly its interaction with both androgen and progesterone receptors, warrants further investigation to fully elucidate its mechanism of action and therapeutic index. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound. Further preclinical studies are essential to quantify its anabolic and androgenic effects and to establish its efficacy and safety profile before any potential clinical development can be considered.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]

- 3. labproinc.com [labproinc.com]

- 4. Competitive progesterone antagonists: receptor binding and biologic activity of testosterone and 19-nortestosterone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. epa.gov [epa.gov]

- 13. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]

- 14. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]

- 16. Rat Model for Osteoporosis - Enamine [enamine.net]

- 17. Orchiectomized Fischer 344 male rat models body composition in hypogonadal state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Anabolic Action of 9(10)-Dehydronandrolone in Skeletal Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(10)-Dehydronandrolone, a synthetic anabolic-androgenic steroid (AAS), is recognized for its potent anabolic properties, promoting muscle growth and enhancing physical performance. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in muscle cells. While specific quantitative data and dedicated studies on this compound are limited, this document extrapolates from research on the closely related and well-studied compound, nandrolone (B1676933), and the broader class of androgens to elucidate its probable molecular pathways. This guide covers its interaction with the androgen receptor, downstream genomic and non-genomic signaling cascades, and its influence on myogenic differentiation and protein synthesis. Detailed experimental protocols for investigating these mechanisms are provided, alongside visualized signaling pathways and experimental workflows to facilitate further research in this area.

Introduction

Anabolic-androgenic steroids (AAS) are a class of synthetic compounds derived from testosterone (B1683101) that promote muscle growth (anabolic effects) and the development of male sexual characteristics (androgenic effects). This compound is a potent AAS that is of significant interest in both research and clinical applications for its potential to treat muscle wasting diseases and enhance muscle repair.[1] Understanding its mechanism of action at the cellular level is crucial for developing targeted therapies and mitigating potential side effects. This guide synthesizes the current understanding of how this compound is presumed to exert its effects on muscle cells, based on the established actions of nandrolone and other androgens.

Androgen Receptor Binding and Genomic Signaling

The primary mechanism of action for androgens is mediated through the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.

2.1. Androgen Receptor Binding Affinity

Table 1: Relative Binding Affinity of Various Androgens to the Androgen Receptor

| Compound | Relative Binding Affinity (%) (vs. Methyltrienolone) |

| Methyltrienolone (R1881) | 100 |

| Nandrolone | 50 - 100 |

| Testosterone | 50 |

| Dihydrotestosterone (DHT) | 100 |

Note: Data is generalized from various sources and may vary based on experimental conditions. Specific data for this compound is not available.

2.2. Genomic Signaling Pathway

Upon binding to this compound in the cytoplasm of a muscle cell, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. In the nucleus, the AR-ligand complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in muscle protein synthesis and hypertrophy.

Key target genes in this pathway include those encoding for myogenic regulatory factors (MRFs) such as MyoD and myogenin, which are crucial for the differentiation of satellite cells into mature muscle fibers. Studies on nandrolone have shown that it can upregulate the expression of MyoD in C2C12 myoblasts, a key step in myogenesis.[1]

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, androgens can elicit rapid, non-genomic effects that are independent of gene transcription. These actions are often initiated at the cell membrane and involve the activation of intracellular signaling cascades.

3.1. Calcium Signaling

Androgens have been shown to cause a rapid increase in intracellular calcium concentration ([Ca²⁺]i) in various cell types, including muscle cells. This is thought to occur through a membrane-associated androgen receptor (mAR) that, upon ligand binding, activates G-protein coupled signaling pathways, leading to the release of calcium from intracellular stores like the sarcoplasmic reticulum. This elevation in intracellular calcium can then activate various downstream signaling molecules, including protein kinase C (PKC) and calmodulin.

3.2. MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is another important non-genomic target of androgens. Activation of the MAPK/ERK pathway can promote cell proliferation and differentiation, contributing to muscle growth. Androgen binding to a membrane receptor can lead to the rapid phosphorylation and activation of key proteins in this cascade, such as Raf, MEK, and ERK.

References

Receptor Binding Affinity of 9(10)-Dehydronandrolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(10)-Dehydronandrolone, also known as 17β-hydroxyestra-4,9(10)-dien-3-one, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone (B1676933). Its unique structural modification, the introduction of a double bond between carbons 9 and 10, significantly alters its biological activity and receptor binding profile compared to its parent compound. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, focusing on its interaction with key steroid hormone receptors. Due to the limited availability of direct quantitative binding data for this compound, this guide also presents comparative data for structurally related androgens and progestins to provide a broader context for its potential pharmacological profile.

Core Concepts: Receptor Binding Affinity

The biological effects of steroid hormones are mediated through their interaction with specific intracellular receptors, which function as ligand-activated transcription factors. The affinity with which a steroid binds to its receptor is a critical determinant of its potency and physiological effects. This binding affinity is typically quantified using metrics such as the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower value for these metrics indicates a higher binding affinity.

Quantitative Data on Receptor Binding Affinity

Direct and specific quantitative binding affinity data for this compound across all major steroid receptors remains limited in publicly accessible literature. However, existing studies provide valuable qualitative and comparative insights.

Androgen Receptor (AR) Binding

Table 1: Comparative Androgen Receptor Binding Affinities

| Compound | Receptor Source | Radioligand | Method | Relative Binding Affinity (RBA) % | Reference Compound (RBA=100%) |

| Nandrolone | Rat Prostate Cytosol | [3H]-Methyltrienolone (R1881) | Competitive Binding Assay | 75 | Methyltrienolone (R1881) |

| Testosterone (B1683101) | Rat Prostate Cytosol | [3H]-Methyltrienolone (R1881) | Competitive Binding Assay | 38 | Methyltrienolone (R1881) |

| Dihydrotestosterone (DHT) | Rat Prostate Cytosol | [3H]-Methyltrienolone (R1881) | Competitive Binding Assay | 77 | Methyltrienolone (R1881) |

| 5α-Dihydronandrolone | Rat Prostate Cytosol | [3H]-Methyltrienolone (R1881) | Competitive Binding Assay | 35 | Methyltrienolone (R1881) |

Data compiled from various sources for comparative purposes.

Progesterone (B1679170) Receptor (PR) Binding

Studies have indicated that this compound (referred to as 17β-hydroxyestra-4,9(10)-dien-3-one) binds to the progesterone receptor and can act as a mixed agonist/antagonist. This dual activity is a significant characteristic of this compound. The lack of a phenolic A-ring, a key feature for estrogen receptor binding, often leads to increased affinity for other steroid receptors like the progesterone receptor in nandrolone derivatives. Nandrolone itself is known to be a potent progestogen, binding to the progesterone receptor with approximately 22% of the affinity of progesterone[1].

Table 2: Progesterone Receptor Binding Affinities of Related Compounds

| Compound | Receptor Source | Radioligand | Method | Relative Binding Affinity (RBA) % | Reference Compound (RBA=100%) |

| Progesterone | Human Uterine Cytosol | [3H]-Promegestone (R5020) | Competitive Binding Assay | 100 | Promegestone (R5020) |

| Nandrolone | Rabbit Uterus | [3H]-Progesterone | Competitive Binding Assay | 22 | Progesterone |

Data compiled from various sources for comparative purposes.

Estrogen Receptor (ER) Binding

The absence of an aromatic A-ring in the structure of this compound suggests that it is unlikely to bind with high affinity to the estrogen receptor. Aromatization, the process that converts androgens like testosterone into estrogens, is significantly reduced for nandrolone and its derivatives. One study found virtually no aromatization of nandrolone in men[2]. Therefore, the estrogenic activity of this compound is expected to be negligible.

Experimental Protocols

The determination of receptor binding affinity for compounds like this compound typically involves in vitro competitive binding assays. Below is a generalized protocol that outlines the key steps in such an experiment.

Radioligand Competitive Binding Assay

This method measures the affinity of a test compound (unlabeled ligand) for a receptor by assessing its ability to compete with a radiolabeled ligand for binding to that receptor.

Materials:

-

Receptor Source: Cytosolic or nuclear extracts from tissues known to express the target receptor (e.g., rat prostate for AR, rabbit uterus for PR) or recombinant human receptors expressed in cell lines.

-

Radioligand: A high-affinity, radioactively labeled ligand for the target receptor (e.g., [3H]-R1881 for AR, [3H]-Progesterone or [3H]-R5020 for PR).

-

Unlabeled Ligand: The test compound (this compound) and a known reference compound.

-

Assay Buffer: Typically a Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding.

-

Separation Method: Dextran-coated charcoal, hydroxylapatite, or glass fiber filters to separate receptor-bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.